![molecular formula C26H32N2O5 B2727306 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide CAS No. 851406-88-7](/img/no-structure.png)

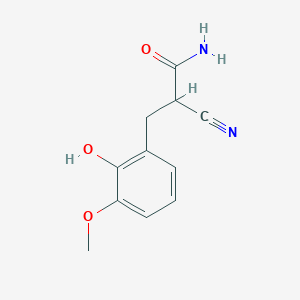

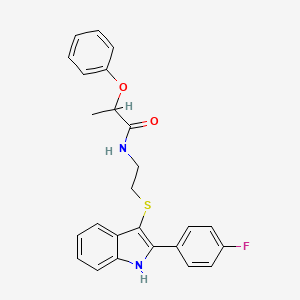

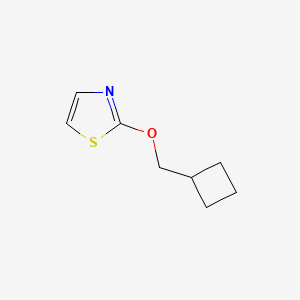

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of certain enzymes and has shown promising results in various applications.

科学的研究の応用

Anticancer Properties

The compound’s quinoline moiety contributes to its potential as an anticancer agent. Researchers have explored its ability to inhibit cancer cell growth by interfering with cellular processes . Further investigations into its mechanism of action and specific cancer types are ongoing.

Antimicrobial Activity

The triethoxybenzamide group may confer antimicrobial properties. Studies have evaluated its effectiveness against bacteria, fungi, and other pathogens. Researchers are keen on understanding its mode of action and optimizing its potency .

Anti-inflammatory Effects

The indole core of this compound suggests anti-inflammatory potential. It may modulate immune responses and reduce inflammation. Researchers are investigating its impact on inflammatory pathways and potential therapeutic applications .

Neuroprotective Applications

Given its complex structure, this compound might have neuroprotective effects. Researchers have explored its ability to prevent neuronal damage and enhance cognitive function. Investigations include animal models and in vitro studies .

Drug Delivery Systems

The ethyl group modifications make this compound interesting for drug delivery. Scientists have explored its use as a carrier for targeted drug delivery, aiming to improve bioavailability and reduce side effects .

Synthetic Methodology

Beyond its applications, the synthesis of this compound remains an active area of research. Novel methods for constructing the quinoline and benzamide moieties are being explored, with an emphasis on green and efficient synthetic routes .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide involves the condensation of 3,4,5-triethoxybenzoic acid with 2-amino-3,4,5-trimethoxyacetophenone to form the intermediate, N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide. This intermediate is then reacted with 5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde to form the final product.", "Starting Materials": [ "3,4,5-triethoxybenzoic acid", "2-amino-3,4,5-trimethoxyacetophenone", "5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 3,4,5-triethoxybenzoic acid with 2-amino-3,4,5-trimethoxyacetophenone using a coupling agent such as EDCI or DCC in the presence of a base such as triethylamine or N,N-diisopropylethylamine to form N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide.", "Step 2: Reaction of N-[2-(3,4,5-trimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide with 5,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent such as DMF or DMSO to form the final product, N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide." ] } | |

CAS番号 |

851406-88-7 |

製品名 |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |

分子式 |

C26H32N2O5 |

分子量 |

452.551 |

IUPAC名 |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |

InChI |

InChI=1S/C26H32N2O5/c1-6-31-21-14-19(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-18-13-20-16(4)9-10-17(5)23(20)28-26(18)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30) |

InChIキー |

LWSTWVQCZSVFRF-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=CC(=C3NC2=O)C)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

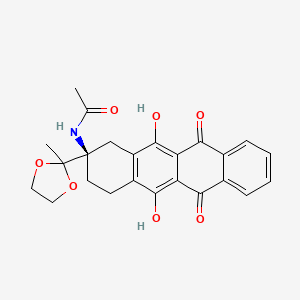

![2-amino-4-(2,4-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2727224.png)

![2-((2-((3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2727227.png)

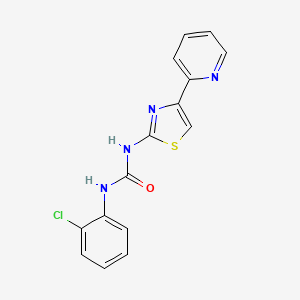

![(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2727230.png)

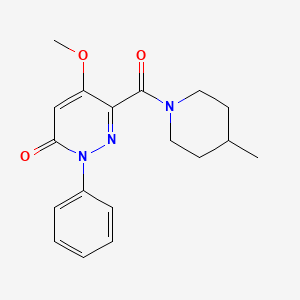

![N-(4-fluorophenyl)-N-methyl-2-((4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2727234.png)

![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2727235.png)